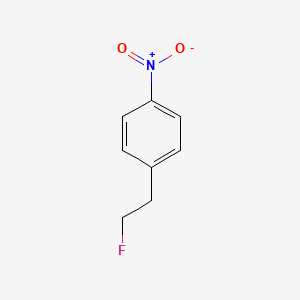

1-(2-Fluoroethyl)-4-nitrobenzene

Description

1-(2-Fluoroethyl)-4-nitrobenzene is a nitroaromatic compound featuring a fluoroethyl substituent at the para position of the benzene ring. This structure combines the electron-withdrawing nitro group with the electronegative fluorine atom, influencing its reactivity and physical properties.

Properties

CAS No. |

56153-06-1 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H8FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 |

InChI Key |

OTNYAOLOSYGNIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCF)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

1-(2-Chloroethyl)-4-nitrobenzene

- Structure : Chloroethyl substituent instead of fluoroethyl.

- Reactivity : The chlorine atom acts as a better leaving group compared to fluorine, making this compound more reactive in nucleophilic substitution (SN2) or elimination reactions. For instance, chloroethyl derivatives are commonly used in alkylation reactions, as seen in homologation studies with benzyl bromides .

1-(1,1-Difluoroethyl)-4-nitrobenzene

- Structure: Difluoroethyl group (CF2H) instead of monofluoroethyl.

- Difluoroethyl groups are known to improve lipophilicity and bioavailability in drug candidates .

- Synthetic Utility: Difluoroethyl derivatives may require specialized fluorination techniques, such as halogen exchange (Halex) or radical fluorination, which are costlier than monofluoroethyl syntheses .

1-(Diazomethyl)-4-nitrobenzene

- Structure : Diazomethyl group (–CHN2) instead of fluoroethyl.

- Reactivity : The diazo group is highly reactive, participating in cycloaddition or carbene insertion reactions. For example, 1-(diazomethyl)-4-nitrobenzene is used in homologation reactions with benzyl bromides to form complex intermediates .

- Safety Concerns : Diazocompounds are thermally unstable and pose explosion risks, requiring careful handling .

Physical and Spectroscopic Properties

While direct data for 1-(2-fluoroethyl)-4-nitrobenzene are unavailable, analogs provide benchmarks:

- 1-(2-Chloroethyl)-4-nitrobenzene : Expected to exhibit strong C–Cl stretching vibrations (~550–700 cm⁻¹) in IR spectra, with ¹H NMR signals for ethylenic protons near δ 3.5–4.5 ppm .

- 1-(1,1-Difluoroethyl)-4-nitrobenzene : ¹⁹F NMR would show a triplet for the CF2 group, while ¹H NMR signals for the CH2 group would split due to coupling with fluorine .

- 1-(Diazomethyl)-4-nitrobenzene : Diazomethyl groups show characteristic N=N stretching (~2100 cm⁻¹) in IR and distinct ¹H NMR signals for the diazo proton (~δ 5.0–6.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.